7-Methoxy obtusifolin

Catalog No.
S12869941
CAS No.
M.F
C17H14O6
M. Wt
314.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
7-Methoxy obtusifolin

Product Name

7-Methoxy obtusifolin

IUPAC Name

2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione

Molecular Formula

C17H14O6

Molecular Weight

314.29 g/mol

InChI

InChI=1S/C17H14O6/c1-7-6-9-12(17(23-3)13(7)18)16(21)11-8(14(9)19)4-5-10(22-2)15(11)20/h4-6,18,20H,1-3H3

InChI Key

SLDOOOYICLSPEH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C1O)OC)C(=O)C3=C(C2=O)C=CC(=C3O)OC

2,8-Dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione is a natural product found in Senna tora with data available.

7-Methoxy obtusifolin is a naturally occurring compound derived from the plant Cassia obtusifolia, which belongs to the Leguminosae family. This compound is classified as an anthraquinone and is recognized for its distinctive methoxy group at the seventh position of the obtusifolin structure. The chemical formula for 7-methoxy obtusifolin is C₁₅H₁₄O₅, and it exhibits a variety of biological activities, making it a subject of interest in both pharmacological research and natural product chemistry.

Typical of anthraquinones, including:

  • Oxidation-Reduction Reactions: It can undergo redox reactions, influencing its biological activity.
  • Substitution Reactions: The methoxy group can be substituted under appropriate conditions, leading to derivatives with altered properties.
  • Cyclization Reactions: As observed in synthetic pathways involving related compounds, cyclization can yield new structures with potential therapeutic benefits .

Research indicates that 7-methoxy obtusifolin exhibits several notable biological activities:

  • Tyrosinase Inhibition: It acts as a competitive inhibitor of tyrosinase with an IC₅₀ value of 7.0 μM, which suggests potential applications in skin whitening and treating hyperpigmentation .
  • Antioxidant Properties: The compound has shown effectiveness in scavenging free radicals and may protect against oxidative stress .
  • Anti-inflammatory Effects: Studies indicate that it can significantly reduce the production of inflammatory mediators, suggesting its potential use in treating inflammatory conditions .

The synthesis of 7-methoxy obtusifolin can be achieved through various methods:

  • Natural Extraction: It can be isolated from Cassia obtusifolia through extraction methods using solvents like ethanol or methanol.
  • Chemical Synthesis: Advanced synthetic techniques involving cyclization reactions have been reported, utilizing readily available starting materials such as 1-benzyl-6-methoxy-1H-indole-2-carbaldehyde .

The applications of 7-methoxy obtusifolin are diverse:

  • Cosmetic Industry: Due to its tyrosinase inhibition properties, it is explored for use in skin lightening products.
  • Pharmaceuticals: Its anti-inflammatory and antioxidant activities make it a candidate for developing treatments for various diseases, including skin disorders and oxidative stress-related conditions.
  • Natural Remedies: Traditionally used in herbal medicine for its diuretic and laxative effects .

Interaction studies have shown that 7-methoxy obtusifolin interacts with various biological targets:

  • Enzymatic Interactions: It has been found to inhibit key enzymes such as monoamine oxidase A and B, which are involved in neurotransmitter metabolism .
  • Cellular Mechanisms: Studies indicate that it may modulate signaling pathways associated with inflammation and apoptosis in neural cells .

Several compounds share structural similarities with 7-methoxy obtusifolin. Here are some notable examples:

Compound NameStructure TypeUnique Features
ObtusifolinAnthraquinoneBase compound without methoxy substitution
PhyscionAnthraquinoneExhibits laxative properties and anti-inflammatory effects
Aloe-emodinAnthraquinoneKnown for its purgative effects and cytotoxicity
ChrysophanolAnthraquinoneExhibits anti-inflammatory activity similar to 7-methoxy obtusifolin

Uniqueness of 7-Methoxy Obtusifolin

The presence of the methoxy group at the seventh position distinguishes 7-methoxy obtusifolin from its analogs, enhancing its inhibitory action on tyrosinase and contributing to its unique pharmacological profile. This specificity may lead to targeted therapeutic applications not achievable with other similar compounds.

Molecular Architecture: Anthraquinone Backbone and Functional Group Modifications

7-Methoxy obtusifolin represents a structurally modified anthraquinone derivative with the molecular formula C₁₇H₁₄O₆ and a molecular weight of 314.29 g/mol [1] [2]. The compound exhibits the systematic International Union of Pure and Applied Chemistry name 2,8-dihydroxy-1,7-dimethoxy-3-methylanthracene-9,10-dione, which precisely describes its structural organization [1]. The Chemical Abstracts Service registry number 1820806-09-4 uniquely identifies this compound in chemical databases [1] [2].

The molecular architecture of 7-Methoxy obtusifolin is built upon the fundamental anthraquinone scaffold, consisting of three fused benzene rings with two ketone groups positioned at the 9 and 10 carbons of the central ring [29]. This tricyclic aromatic system provides the structural foundation upon which various functional groups are strategically positioned to create the distinct chemical identity of 7-Methoxy obtusifolin [29]. The anthraquinone backbone demonstrates characteristic conjugated π-electron systems that contribute significantly to the compound's spectroscopic and chemical properties [26].

The functional group modifications distinguish 7-Methoxy obtusifolin from other anthraquinone derivatives through specific substitution patterns [1] [2]. The compound contains two hydroxyl groups located at positions 2 and 8 of the anthraquinone core, providing sites for hydrogen bonding and contributing to the compound's solubility characteristics [1]. Two methoxy groups are strategically positioned at carbons 1 and 7, introducing electron-donating effects that influence the compound's electronic properties and reactivity patterns [1] [2]. Additionally, a methyl substituent at position 3 completes the substitution pattern, creating a unique molecular architecture that differentiates this compound from related anthraquinone structures [1] [2].

The Simplified Molecular Input Line Entry System representation "COc1c2c(cc(c1O)C)C(=O)c1c(C2=O)c(O)c(cc1)OC" provides a linear notation that captures the complete connectivity pattern of 7-Methoxy obtusifolin [8]. This structural encoding reveals the systematic arrangement of functional groups around the anthraquinone backbone and demonstrates the compound's structural complexity [8].

Spectroscopic Identification Techniques (Nuclear Magnetic Resonance, Mass Spectrometry, Infrared Spectroscopy)

The spectroscopic characterization of 7-Methoxy obtusifolin relies on multiple analytical techniques that provide complementary structural information [11]. Nuclear magnetic resonance spectroscopy serves as a primary tool for structural elucidation, offering detailed insights into the compound's molecular framework and functional group environments [11]. The technique's ability to distinguish between different carbon and hydrogen environments makes it particularly valuable for confirming the substitution patterns characteristic of 7-Methoxy obtusifolin [11].

Proton nuclear magnetic resonance spectroscopy reveals distinctive signal patterns that correspond to the various hydrogen environments within the 7-Methoxy obtusifolin structure [11]. The aromatic protons generate signals in the characteristic downfield region, typically appearing between 6.5 and 8.0 parts per million, reflecting the electron-deficient nature of the anthraquinone aromatic system [11]. The methoxy groups contribute signals around 3.8-4.0 parts per million, appearing as sharp singlets due to the magnetic equivalence of the three hydrogen atoms in each methoxy substituent [11]. The methyl group at position 3 produces a characteristic singlet around 2.3 parts per million, distinguishable from the methoxy signals by its chemical shift position [11].

Carbon-13 nuclear magnetic resonance spectroscopy provides crucial information about the carbon framework of 7-Methoxy obtusifolin [11]. The carbonyl carbons of the anthraquinone system typically resonate around 180-190 parts per million, reflecting the electron-withdrawing nature of the ketone functionality [11]. Aromatic carbons appear in the range of 110-160 parts per million, with their exact positions dependent on the electronic effects of nearby substituents [11]. The methoxy carbon atoms generate signals around 55-65 parts per million, while the methyl carbon appears around 15-20 parts per million [11].

Mass spectrometry analysis of 7-Methoxy obtusifolin demonstrates the compound's molecular ion peak at mass-to-charge ratio 314, corresponding to its molecular weight [1] [2]. The fragmentation patterns observed in mass spectrometry provide structural confirmation through characteristic loss of functional groups [1]. Common fragmentation pathways include the loss of methoxy radicals (mass 31) and hydroxyl groups (mass 17), generating fragment ions that support structural assignments [1].

Infrared spectroscopy reveals characteristic absorption bands that confirm the presence of specific functional groups in 7-Methoxy obtusifolin [11]. The carbonyl stretching vibrations of the anthraquinone system appear in the region of 1650-1680 cm⁻¹, with the exact frequency influenced by conjugation and hydrogen bonding effects [11]. Hydroxyl group stretching vibrations generate broad absorption bands around 3200-3600 cm⁻¹, with the breadth and intensity reflecting the extent of hydrogen bonding [11]. Carbon-hydrogen stretching vibrations of the aromatic system appear around 3000-3100 cm⁻¹, while aliphatic carbon-hydrogen stretches from methyl and methoxy groups occur around 2800-3000 cm⁻¹ [11].

Comparative Analysis with Structural Analogues (Obtusifolin versus 7-Methoxy Derivatives)

The structural relationship between obtusifolin and 7-Methoxy obtusifolin provides an important foundation for understanding the effects of methoxy substitution on anthraquinone derivatives [4] [13]. Obtusifolin, with the molecular formula C₁₆H₁₂O₅ and molecular weight 284.26 g/mol, serves as the parent compound from which 7-Methoxy obtusifolin is derived through specific chemical modification [4] [13]. The systematic comparison of these structures reveals the precise nature of the methoxy group addition and its implications for molecular properties [4] [13].

The parent compound obtusifolin exhibits the systematic name 2,8-dihydroxy-1-methoxy-3-methylanthracene-9,10-dione, containing hydroxyl groups at positions 2 and 8, a single methoxy group at position 1, and a methyl substituent at position 3 [4] [13]. The transformation to 7-Methoxy obtusifolin involves the addition of a second methoxy group at position 7, replacing what would otherwise be a hydrogen atom in the parent structure [1] [4]. This modification increases the molecular weight by 30 atomic mass units, corresponding to the addition of a CHO unit [1] [4].

The comparative analysis reveals significant differences in electronic properties between the two compounds [16]. The introduction of the additional methoxy group at position 7 in 7-Methoxy obtusifolin enhances the electron-donating capacity of the molecule compared to obtusifolin [16]. This electronic modification influences the compound's reactivity patterns and may affect its interaction with biological systems [16]. The electron-donating nature of methoxy groups generally stabilizes the anthraquinone ring system and can influence the compound's redox properties [16].

Structural analogues within the anthraquinone family demonstrate the importance of methoxy group positioning for molecular properties [27]. The comparison of various 7-methoxy anthraquinone derivatives reveals that the position of methoxy substitution significantly influences both chemical and biological activities [27]. Studies on anthraquinone derivatives have shown that methoxy groups at different positions can lead to distinct electronic distributions and molecular conformations [27].

The substitution pattern analysis indicates that 7-Methoxy obtusifolin belongs to a specific class of dimethoxy anthraquinones [26]. This classification distinguishes it from monomethoxy derivatives like obtusifolin and places it among compounds with enhanced electron-donating capacity [26]. The presence of two methoxy groups creates a more electron-rich molecular environment compared to the parent obtusifolin structure [26].

Molecular orbital calculations and density functional theory studies of anthraquinone derivatives have demonstrated that methoxy substitution patterns significantly influence the compound's electronic properties [26]. The addition of methoxy groups generally raises the energy of the highest occupied molecular orbital and lowers the energy gap between frontier orbitals [26]. These electronic changes can affect the compound's optical properties, reactivity, and potential biological activities [26].

The comparative analysis extends to other structurally related compounds such as aurantio-obtusin and chryso-obtusin, which share similar anthraquinone backbones but differ in their substitution patterns [21] [30]. These comparisons reveal the systematic relationships within the anthraquinone family and demonstrate how specific functional group modifications lead to distinct molecular identities [21] [30]. The study of these structural relationships provides valuable insights into structure-activity relationships and guides the understanding of how molecular modifications influence compound properties [21] [30].

PropertyObtusifolin7-Methoxy Obtusifolin
Molecular FormulaC₁₆H₁₂O₅C₁₇H₁₄O₆
Molecular Weight284.26 g/mol314.29 g/mol
Chemical Abstracts Service Number477-85-01820806-09-4
Methoxy Groups1 (position 1)2 (positions 1, 7)
Hydroxyl Groups2 (positions 2, 8)2 (positions 2, 8)
Methyl Groups1 (position 3)1 (position 3)

The biosynthesis of 7-Methoxy obtusifolin in Cassia obtusifolia occurs through the polyketide pathway, which represents one of the major routes for anthraquinone production in plants [1] [2]. This pathway involves the sequential condensation of acetyl-coenzyme A and malonyl-coenzyme A units through the action of specialized enzyme systems [2] [3].

The polyketide synthase type III system serves as the central enzymatic machinery responsible for the initial formation of the anthraquinone backbone [4] [5]. Unlike the more complex type I and type II polyketide synthases found in bacteria and fungi, type III polyketide synthases are relatively simple homodimeric proteins of approximately 40-45 kilodaltons that catalyze iterative decarboxylative condensations [5] [6]. In Cassia obtusifolia, these enzymes facilitate the assembly of octaketide intermediates through successive incorporation of malonyl-coenzyme A units [1] [4].

The biosynthetic process begins with the chalcone synthase-like enzyme that initiates the condensation reaction between acetyl-coenzyme A as the starter unit and malonyl-coenzyme A as the extending unit [6] [7]. Recent genomic studies have identified putative chalcone synthase-like genes in Cassia obtusifolia that exhibit characteristics consistent with anthraquinone biosynthesis [7]. These enzymes demonstrate remarkable functional diversity and catalytic potential, enabling the production of structurally diverse secondary metabolites [6].

The cyclization and aromatization processes represent critical steps in converting the linear polyketide chain into the characteristic tricyclic anthraquinone structure [2] [8]. Specialized cyclase and aromatase enzymes facilitate the formation of the first aromatic ring through aldol condensation reactions, followed by the formation of the second and third rings through Dieckmann cyclization and subsequent aromatization [2] [8]. These enzymatic transformations occur within the same active site cavity, ensuring precise structural formation [8].

Post-polyketide modifications are essential for the formation of 7-Methoxy obtusifolin from the basic anthraquinone scaffold [1] [9]. Cytochrome P450 enzymes catalyze hydroxylation reactions at specific positions on the anthraquinone core, introducing hydroxyl groups that serve as precursors for subsequent methylation [9] [10]. The methylation step involves S-adenosyl-methionine-dependent methyltransferases that specifically target the hydroxyl group at the C-7 position, converting obtusifolin to its 7-methoxy derivative [10].

Transcriptomic analyses of Cassia obtusifolia have revealed the expression patterns of genes involved in anthraquinone biosynthesis [7]. Fifteen transcripts associated with the mevalonate pathway, 2-C-methyl-D-erythritol 4-phosphate pathway, and shikimate pathway have been identified, indicating the complex metabolic network underlying anthraquinone production [9] [7]. The expression levels of key genes such as 3-hydroxy-3-methylglutaryl-coenzyme A reductase, mevalonate kinase, and phosphomevalonate kinase show positive correlation with anthraquinone content [9].

Pathway ComponentGene Expression (FPKM)Correlation with ProductFunction
Type III Polyketide Synthase15.2Positive (r = 0.73)Initial condensation
Cyclase/Aromatase8.9Positive (r = 0.68)Ring formation
Cytochrome P45012.4Positive (r = 0.71)Hydroxylation
O-Methyltransferase6.7Strong positive (r = 0.84)Methylation

The compartmentalized nature of anthraquinone biosynthesis within plant cells ensures efficient production and accumulation [9]. The initial polyketide synthesis occurs in the cytoplasm, while subsequent modifications may involve different cellular compartments, including the endoplasmic reticulum for cytochrome P450-mediated reactions [9] [10]. This spatial organization facilitates the sequential processing of intermediates and prevents the accumulation of potentially toxic compounds [10].

Solvent-Based Extraction Optimization Strategies

Conventional solvent extraction remains the most widely employed method for isolating 7-Methoxy obtusifolin from Cassia obtusifolia plant material [11] [12]. The selection of appropriate solvents is crucial for achieving optimal extraction efficiency while maintaining the structural integrity of the target compound [12] [13]. Methanol and ethanol represent the most effective solvents due to their ability to solubilize anthraquinone compounds while being compatible with subsequent purification steps [1] [11].

Extraction yield optimization studies demonstrate significant variation depending on the solvent system employed [13] [14]. Subcritical water extraction achieves the highest reported yield of 3.581 ± 0.246% for total anthraquinones under optimized conditions of 170°C temperature, 54 minutes extraction time, and 2.0 milliliters per minute flow rate [15] [16]. This method represents a significant advancement over traditional approaches, providing approximately five-fold higher yields compared to conventional reflux extraction with water [15].

Microwave-assisted extraction has emerged as an efficient alternative approach for anthraquinone isolation [13] [14]. Optimal conditions include 400 watts microwave power, 50 milliliters per gram solvent-to-sample ratio, and 6 minutes extraction time, yielding 8.02 ± 0.19% polysaccharide extract with significant anthraquinone content [14]. The microwave-assisted method reduces extraction time by over 95% compared to traditional hot water extraction while maintaining comparable extraction efficiency [14].

Ultrasound-assisted extraction provides another effective approach for anthraquinone recovery with extraction yields reaching 1.775% under optimized conditions [15] [17]. The method utilizes cavitation effects to enhance mass transfer and cell wall disruption, facilitating the release of intracellular compounds [17]. Optimal parameters include 50-60°C temperature, 33 minutes extraction time, and appropriate solvent-to-sample ratios [15] [17].

Supercritical fluid extraction using carbon dioxide with ethanol as co-solvent achieves yields of 2.630% for anthraquinones [15]. This method offers advantages including reduced solvent consumption, elimination of solvent residues, and maintenance of compound stability due to lower operating temperatures [15]. The technique is particularly suitable for large-scale applications requiring high-purity products [15].

Solvent polarity considerations play a critical role in extraction selectivity and efficiency [18] [12]. The intermediate polarity of methanol and ethanol makes them ideal for extracting anthraquinone compounds, which possess both hydrophilic hydroxyl groups and lipophilic aromatic rings [12]. The addition of small amounts of acid (0.1-1% hydrochloric acid) can enhance extraction efficiency by protonating basic nitrogen-containing compounds and improving solubility [19].

Temperature and time optimization studies reveal that extraction efficiency increases with temperature up to an optimal point, beyond which thermal degradation becomes significant [15] [14]. For conventional solvent extraction, temperatures of 60-80°C for 4-6 hours provide optimal yields while minimizing compound degradation [13] [14]. Higher temperatures (>100°C) may lead to hydrolysis of glycosidic bonds and structural modifications of sensitive anthraquinone derivatives [14].

Multi-step extraction protocols often provide superior results compared to single-step procedures [19]. Sequential extraction using solvents of increasing polarity (hexane, ethyl acetate, methanol) allows for the selective isolation of compound classes and reduces interference from co-extracted materials [19]. This approach facilitates subsequent purification steps and improves overall recovery efficiency [19].

Solid-liquid ratio optimization significantly affects extraction efficiency and economic feasibility [14] [17]. Ratios of 1:10 to 1:50 (weight/volume) are commonly employed, with higher ratios generally providing increased yields but at the cost of solvent consumption and subsequent concentration requirements [14] [17]. The optimal ratio represents a balance between extraction efficiency and practical considerations [17].

Advanced Purification Techniques (High-Performance Liquid Chromatography, Column Chromatography)

High-Performance Liquid Chromatography separation represents the gold standard for 7-Methoxy obtusifolin purification, offering high resolution and reproducibility [11] [20]. Reversed-phase chromatography using octadecyl (C18) stationary phases provides optimal separation of anthraquinone compounds due to their aromatic character and moderate polarity [21] [22]. Column dimensions of 250 × 4.6 millimeters with 5 micrometer particle size offer the best compromise between resolution and analysis time [23] [24].

Mobile phase optimization is crucial for achieving baseline separation of structurally related anthraquinone compounds [25] [23]. The most effective mobile phase systems consist of aqueous 0.1% phosphoric acid (mobile phase A) and acetonitrile (mobile phase B), with gradient elution programs providing superior resolution compared to isocratic conditions [25] [23]. A typical gradient starts at 25% mobile phase B, increases to 70% over 30-45 minutes, providing excellent separation of 7-Methoxy obtusifolin from related compounds [23].

Detection wavelength selection at 254 nanometers provides optimal sensitivity for anthraquinone compounds due to their extended conjugation and aromatic character [26] [23]. Alternative wavelengths including 280 nanometers and 430 nanometers can be employed for specific applications or when using photodiode array detection for compound identification [25] [23]. Ultraviolet-visible spectroscopy provides valuable structural information and aids in peak identification [24].

Counter-current chromatography offers unique advantages for large-scale purification of anthraquinone compounds [11] [27]. This liquid-liquid partition chromatography technique eliminates the need for solid stationary phases, reducing sample adsorption and enabling quantitative recovery [27] [28]. The method has successfully isolated nine anthraquinones from Cassia obtusifolia seeds with purities exceeding 98% using optimized solvent systems [11].

Linear gradient counter-current chromatography provides enhanced separation efficiency for compounds with broad partition coefficient ranges [11]. The method employs solvent systems such as n-hexane/ethyl acetate/methanol/water in various ratios to achieve optimal separation [11]. Flow-rate gradient methods and inner-recycling modes further improve separation efficiency and product purity [11].

Preparative-scale high-performance liquid chromatography enables the isolation of gram quantities of pure compounds for research and development applications [27]. Preparative columns with internal diameters of 20-50 millimeters and scaled-up mobile phase flow rates of 10-50 milliliters per minute allow for processing of large sample loads while maintaining resolution [27]. Sample loading optimization and fraction collection strategies are critical for maximizing throughput and purity [27].

Column chromatography using macroporous resins provides an effective pre-purification step before high-performance liquid chromatography [28]. X-5 macroporous resin demonstrates excellent recovery rates of 82.3-89.0% for target anthraquinone compounds after 40% ethanol elution [28]. This approach reduces the complexity of crude extracts and improves the efficiency of subsequent purification steps [28].

Solid-phase extraction serves as an important sample preparation technique for anthraquinone analysis [23]. Hydrophilic-lipophilic balance cartridges provide excellent retention and recovery of anthraquinone compounds from complex plant matrices [23]. The method involves sample loading, washing with water and dilute methanol, followed by elution with pure methanol to achieve clean extracts suitable for analysis [23].

Method validation parameters for high-performance liquid chromatography include linearity, precision, accuracy, specificity, and stability [23]. Limits of detection and quantification for 7-Methoxy obtusifolin typically range from 0.1-1.0 micrograms per milliliter, depending on the detection system employed [23]. Relative standard deviations for precision studies should be less than 2% for retention times and less than 5% for peak areas [23].

Two-dimensional liquid chromatography represents an advanced approach for complex anthraquinone mixture analysis [29]. The technique couples different separation mechanisms, such as biphenyl and C18 columns, to achieve enhanced separation power [29]. Shifting gradients in the second dimension provide improved occupancy and better separation of structural isomers [29].

Purification MethodPurity AchievedRecovery RateScaleTime Required
Analytical HPLC>95%85-95%Milligram30-60 min
Preparative HPLC>98%80-90%Gram2-4 hours
Counter-current Chromatography>98%90-95%Gram1-3 hours
Column Chromatography85-95%75-85%Gram4-8 hours
Solid-phase Extraction80-90%85-95%Milligram1-2 hours

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

314.07903816 g/mol

Monoisotopic Mass

314.07903816 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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